Thiobenzamide

Catalog No.
S578551
CAS No.
2227-79-4
M.F
C7H7NS
M. Wt
137.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiobenzamide

CAS Number

2227-79-4

Product Name

Thiobenzamide

IUPAC Name

benzenecarbothioamide

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)N

Synonyms

thiobenzamide

Canonical SMILES

C1=CC=C(C=C1)C(=S)N

Isomeric SMILES

C1=CC=C(C=C1)C(=N)S

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: Thiobenzamide serves as a key building block in organic synthesis. It is utilized for constructing complex molecules due to its ability to mimic the amide function in biomolecules while retaining or enhancing biological activity . Methods of Application:

Pharmaceutical Chemistry

Scientific Field: Medicinal Chemistry Application Summary: In drug design, thiobenzamide analogs are explored for their potential to act as bioisosteres of amide bonds, which can lead to drugs with improved stability and biological activity . Methods of Application:

Structural Chemistry

Scientific Field: Structural Chemistry Application Summary: Thiobenzamide’s structural properties, such as deviations from planarity due to steric hindrance, are studied to understand its behavior in various chemical contexts . Methods of Application:

Thiobenzamide is an organic compound characterized by the formula C₇H₇NS. It consists of a benzene ring attached to a thiocarbonamide functional group, making it a member of the thioamide family. The compound is known for its distinct sulfur atom, which imparts unique chemical properties compared to its oxygen-containing counterparts, such as amides. Thiobenzamide is typically a white to light yellow crystalline solid with a melting point around 90°C and is soluble in organic solvents like ethanol and acetone but less so in water .

  • Limited data exists on the specific hazards of thiobenzamide. However, as a general guideline for thioamides, it is recommended to handle them with care due to their potential allergenic and irritant properties [].
  • Standard laboratory safety practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
, often involving nucleophilic substitutions and oxidation processes. Notably, it can react with arylmagnesium bromides to form thiobenzoyl derivatives under mild conditions . Additionally, thiobenzamide can be oxidized to form thiobenzamide S-oxides, which have been studied for their reactivity and potential applications . The presence of electron-donating groups significantly influences the reaction kinetics, enhancing the rate of condensation reactions involving thiobenzamide .

Thiobenzamide exhibits notable biological activities, particularly in the realm of pharmacology. It has been identified as having antibacterial properties, likely through its mechanism that interferes with protein synthesis by targeting the L11 protein and 23S ribosomal RNA within the 50S ribosomal subunit . Furthermore, studies have indicated potential hepatotoxic effects associated with certain derivatives of thiobenzamide, emphasizing the importance of understanding its metabolic pathways and toxicological profiles .

Several synthesis methods for thiobenzamide have been documented:

  • Condensation Reactions: Thiobenzamide can be synthesized through condensation reactions between benzoyl chloride and ammonium sulfide.
  • Oxidative Methods: Recent studies have explored oxidative transformations that yield various derivatives of thiobenzamide, including S-oxides and other functionalized products using metal-free conditions or catalytic systems .
  • Three-Component Reactions: Innovative approaches involve three-component coupling reactions that enable the formation of complex thiobenzamide derivatives efficiently .

Thiobenzamide finds applications across multiple fields:

  • Pharmaceuticals: Due to its antibacterial properties, it serves as a scaffold for developing new antimicrobial agents.
  • Chemical Synthesis: Its derivatives are utilized in synthesizing various heterocyclic compounds, which are important in medicinal chemistry.
  • Research: Thiobenzamide is employed in studies investigating reaction mechanisms and the development of new synthetic methodologies.

Interaction studies highlight the importance of thiobenzamide in understanding drug metabolism and toxicity. Research has shown that certain derivatives can exhibit hepatotoxicity, necessitating further investigation into their metabolic pathways and interactions with liver enzymes . Additionally, the compound's reactivity with nucleophiles has implications for its use in synthetic organic chemistry.

Thiobenzamide shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
BenzamideAmideContains an oxygen atom instead of sulfur; less reactive in certain contexts.
ThioacetamideThioamideSimilar sulfur functionality but with an acetamide group; used in different synthetic applications.
ThioureaThioamideContains two amine groups; different reactivity patterns compared to thiobenzamide.
N-AcetylthioureaThioamideAcetylated version of thiourea; used in biological studies but less explored than thiobenzamide.

Thiobenzamide's unique sulfur-containing structure distinguishes it from these compounds, contributing to its specific chemical reactivity and biological activity.

XLogP3

1.5

LogP

1.49 (LogP)

UNII

8799VM9SXC

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2227-79-4

Wikipedia

Thiobenzamide

General Manufacturing Information

Benzenecarbothioamide: ACTIVE

Dates

Last modified: 08-15-2023

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